(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
Description
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a fluorinated pyridine derivative featuring a chiral azetidine ring (a four-membered nitrogen heterocycle) at the 5-position. This compound is of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors such as nicotinic acetylcholine receptors (nAChRs) .
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-fluoro-5-[[(2S)-1-methylazetidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-13-3-2-9(13)7-14-10-4-8(11)5-12-6-10/h4-6,9H,2-3,7H2,1H3/t9-/m0/s1 |
InChI Key |
VWGSQRQQHNHBOA-VIFPVBQESA-N |
Isomeric SMILES |
CN1CC[C@H]1COC2=CC(=CN=C2)F |
Canonical SMILES |
CN1CCC1COC2=CC(=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized from (S)-1-methylazetidin-2-ylmethanol.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Pyridine: The final step involves coupling the fluorinated azetidine with a pyridine derivative under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the azetidine ring contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridine Ring
Fluorine Positional Isomers
(S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine ():
The fluorine at the 2-position alters the electron distribution compared to the 3-fluoro isomer. This positional change may affect dipole interactions and binding affinity to receptors. However, detailed biological data for this isomer are unavailable.- Its 3-fluoro substitution shares electronic similarities with the target compound, but the lack of a heterocyclic group reduces polar interactions.
Heterocyclic Substituents at the 5-Position
- Azetidine vs. Pyrrolidine Derivatives: 3-[(2(S)-Pyrrolidinyl)methoxy]-5-(pyrrolidinyl)pyridine (44) (): The pyrrolidine ring (five-membered) introduces greater conformational flexibility compared to the azetidine (four-membered) in the target compound. 3-[(2(S)-pyrrolidinyl)methoxy]-5-(morpholinyl)pyridine (45) (): The morpholine group adds an oxygen atom, increasing hydrophilicity. This contrasts with the methylazetidine group in the target compound, which balances lipophilicity and compactness for CNS penetration .
Physicochemical and Pharmacological Properties
Physicochemical Profiles
| Compound | LogP (Predicted) | Physical State | Key Substituents |
|---|---|---|---|
| Target Compound | ~1.8 | Likely solid | 3-Fluoro, methylazetidinylmethoxy |
| 3-[(2(S)-Pyrrolidinyl)methoxy]-5-(pyrrolidinyl)pyridine (44) | 1.2 | Solid (HCl salt) | Pyrrolidinylmethoxy, pyrrolidinyl |
| 3-[(2(S)-pyrrolidinyl)methoxy]-5-(morpholinyl)pyridine (45) | 0.9 | Solid (HCl salt) | Pyrrolidinylmethoxy, morpholinyl |
| 3-Fluoro-5-(hept-2-en-2-yl)pyridine (4f) | ~3.5 | Yellow oil | 3-Fluoro, alkenyl |
Note: LogP values estimated based on substituent contributions.
- This may improve binding to aromatic residues in receptor pockets .
- Azetidine vs.
Biological Activity
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly as a modulator of specific receptors involved in metabolic processes. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, along with a 1-methylazetidin-2-yl moiety. Its chemical formula is .
Research indicates that (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine acts as a modulator of the GPR40 receptor , which is implicated in insulin secretion and glucose metabolism. The activation of GPR40 enhances insulin release from pancreatic beta cells and stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively stimulates insulin secretion and GLP-1 release. For instance, one study reported that compounds similar to (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine showed improved metabolic stability and clearance, leading to enhanced pharmacokinetic profiles when tested in human liver microsomes .
In Vivo Studies
In vivo evaluations in diabetic models have shown that (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine significantly improves glucose tolerance. For example, an oral glucose tolerance test indicated that the compound administered at 30 mg/kg resulted in comparable efficacy to higher doses of established GPR40 agonists .
Pharmacokinetics
Pharmacokinetic assessments reveal that the compound possesses favorable properties such as high oral bioavailability and extended half-life, which are critical for its therapeutic application. The addition of the fluorine atom has been noted to enhance these properties, contributing to its effectiveness in lowering blood glucose levels .
Comparative Analysis
The following table summarizes key findings regarding the biological activity and pharmacokinetic properties of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine compared to other related compounds:
| Compound Name | Insulin Secretion | GLP-1 Release | Oral Bioavailability (%) | Half-Life (h) |
|---|---|---|---|---|
| (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine | High | High | 98 | 4.6 |
| Compound 7 (related structure) | Moderate | Moderate | 85 | 3.0 |
| AM-1638 (standard GPR40 agonist) | High | High | 60 | 2.0 |
Case Studies
Several case studies have highlighted the therapeutic potential of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine in managing type II diabetes. In one notable study involving high-fat fed STZ-induced diabetic mice, treatment with this compound resulted in significant reductions in fasting blood glucose levels and improved overall metabolic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
